4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
Overview
Description
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of a ring structure from a linear molecule.
Halogenation: Introduction of halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include potassium salts, bromine, and chlorinating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methoxyquinazolin-6-yl acetate
- 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
- 4-Chloro-7-methoxy-6-pivalamidoquinazoline
Uniqueness
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-54-1 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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